1-Benzhydryl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Benzhydryl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C29H34N2O6 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(diphenylmethyl)-4-[2-(2-ethoxyphenoxy)ethyl]piperazine oxalate is 506.24168681 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropharmacological Applications
Research on substituted piperazines, closely related to "1-(diphenylmethyl)-4-[2-(2-ethoxyphenoxy)ethyl]piperazine oxalate," shows significant affinity for dopamine receptors. This class of compounds exhibits potent displacement of dopamine from its binding sites, highlighting its potential application in studying dopaminergic activity and possibly in the development of drugs targeting neurological disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia (Zee & Hespe, 1985).
Molecular Structure and Conformation
Studies on the structure and conformation of biologically active molecules, including those similar to "1-(diphenylmethyl)-4-[2-(2-ethoxyphenoxy)ethyl]piperazine oxalate," provide insights into their biological activity. The conformation of the linking spacer in these compounds depends on the nature of specific atoms, influencing their interaction with biological targets. This information is crucial for designing molecules with desired biological activities, such as selective receptor ligands (Karolak‐Wojciechowska et al., 2003).
Imaging Agent Development
Research into the synthesis of novel derivatives for imaging purposes, such as SPECT imaging of dopamine reuptake sites, involves compounds related to "1-(diphenylmethyl)-4-[2-(2-ethoxyphenoxy)ethyl]piperazine oxalate." These derivatives can be synthesized efficiently and have potential applications in neuroimaging to study dopamine-related disorders and the efficacy of therapeutic interventions (Xiao-shu He et al., 1993).
Potential Therapeutic Agent Research
The development of long-acting ligands for the dopamine transporter (DAT) as potential cocaine-abuse therapeutic agents involves analogues of "1-(diphenylmethyl)-4-[2-(2-ethoxyphenoxy)ethyl]piperazine oxalate." These compounds are evaluated for their ability to bind to DAT and inhibit dopamine uptake, offering insights into their potential as extended-release therapeutic agents for cocaine dependence and other dopaminergic disorders (Lewis et al., 1999).
Properties
IUPAC Name |
1-benzhydryl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2.C2H2O4/c1-2-30-25-15-9-10-16-26(25)31-22-21-28-17-19-29(20-18-28)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24;3-1(4)2(5)6/h3-16,27H,2,17-22H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWVYKFNQNOGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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